molecular formula C17H19FN2O2S B2572146 N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide CAS No. 1170891-37-8

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide

Cat. No.: B2572146
CAS No.: 1170891-37-8
M. Wt: 334.41
InChI Key: LFVPIJHUPADXSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide (CAS 1170891-37-8) is a high-purity synthetic organic compound provided for research purposes. With a molecular formula of C17H19FN2O2S and a molecular weight of 334.41 g/mol, this benzothiazole derivative is characterized by its fluorinated aromatic system and cyclobutane carboxamide core . Benzothiazole scaffolds are recognized in medicinal chemistry for their diverse biological activities and are frequently investigated as key pharmacophores in drug discovery . Recent studies on structurally related N-(thiazol-2-yl)-benzamide analogs have identified them as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . These compounds act as negative allosteric modulators, exhibiting state-dependent inhibition and providing researchers with crucial pharmacological tools to probe the poorly understood physiological functions of ZAC, which is implicated in sensing fluctuations in endogenous zinc and proton levels . Furthermore, related benzothiazole and benzoxazole hybrids have demonstrated significant potential in other research areas, including as inhibitors of the alpha-glucosidase enzyme for investigating diabetes mellitus type II and as agents with antimicrobial properties against various bacterial and fungal pathogens . This compound is intended for non-human research applications only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-13-7-2-8-14-15(13)19-17(23-14)20(10-12-6-3-9-22-12)16(21)11-4-1-5-11/h2,7-8,11-12H,1,3-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVPIJHUPADXSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]cyclobutanecarboxamide is a novel compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic benefits, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H19FN4O2SC_{18}H_{19}FN_4O_2S with a molecular weight of 374.43 g/mol. Its structure features a benzothiazole moiety, an oxolane side chain, and a cyclobutanecarboxamide group, which contribute to its unique biological properties.

Anticancer Properties

Research indicates that compounds with similar structural characteristics to this compound exhibit significant anticancer activity. For instance, benzothiazole derivatives are known for their ability to inhibit specific cancer cell lines by interfering with cellular signaling pathways crucial for cell survival and proliferation.

Table 1: Comparison of Anticancer Activity of Related Compounds

Compound NameStructure FeaturesAnticancer Activity
Compound ABenzothiazole coreInhibits growth of breast cancer cells
Compound BSimilar oxolane groupInduces apoptosis in lung cancer cells
N-(4-fluoro...)Unique cyclobutane structurePotentially inhibits multiple cancer types

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective effects, making it a candidate for research in neurodegenerative disorders. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in diseases such as Alzheimer's and Parkinson's.

The exact mechanism of action for this compound remains largely unexplored due to limited research. However, it is hypothesized that the compound interacts with specific molecular targets within cancerous cells or neuronal pathways. This interaction could involve the inhibition of key enzymes or signaling molecules that promote cell survival and proliferation.

Case Studies

While specific case studies on this compound are scarce, related compounds have shown promise in clinical settings:

  • Benzothiazole Derivatives : A study demonstrated that benzothiazole derivatives significantly reduced tumor size in animal models by inducing apoptosis in cancer cells.
  • Oxolane Compounds : Research indicated that oxolane-containing compounds exhibited protective effects against neurodegeneration in vitro by reducing oxidative stress markers.

Safety and Toxicity

Currently, there is no comprehensive data available regarding the safety profile or toxicity of this compound. Further studies are required to evaluate its pharmacokinetics and potential adverse effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole Derivatives with Halogen Substituents

The compound shares structural motifs with benzothiazole-based molecules reported in the literature. For instance, N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide () contains a dichlorinated benzothiazole ring linked to a substituted benzamide. Key differences include:

  • Carboxamide vs. Benzamide : The cyclobutanecarboxamide group introduces a strained four-membered ring, which may enhance rigidity compared to the planar benzamide in .

Table 1: Comparison of Halogenated Benzothiazole Derivatives

Property Target Compound N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Molecular Weight ~364.4 g/mol (calculated) 413.3 g/mol
Halogen Substituents 4-Fluoro 4,5-Dichloro
Core Functional Group Cyclobutanecarboxamide 3,5-Dimethoxybenzamide
Solubility Likely enhanced by oxolane Lower (hydrophobic benzamide)
Triazole-Thione Derivatives ()

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share functional groups like fluorine substituents and sulfur-containing heterocycles. However, critical distinctions include:

  • Heterocyclic Core : The target compound’s benzothiazole contrasts with the 1,2,4-triazole-thione system, which exhibits tautomerism (thione-thiol equilibrium) .
  • Spectral Signatures : IR spectra of triazole-thiones () show νC=S at 1247–1255 cm⁻¹ and lack νC=O bands, whereas the target compound’s carboxamide group would exhibit strong νC=O absorption (~1660–1680 cm⁻¹) and νN-H stretches (~3150–3300 cm⁻¹) .

Table 2: Functional Group and Spectral Comparison

Feature Target Compound Triazole-Thiones
Core Heterocycle Benzothiazole 1,2,4-Triazole
Key IR Bands νC=O (~1680 cm⁻¹), νN-H (~3200 cm⁻¹) νC=S (~1250 cm⁻¹), νN-H (~3300 cm⁻¹)
Tautomerism Absent Present (thione-thiol equilibrium)

Research Implications and Gaps

  • Bioactivity Predictions : Fluorinated benzothiazoles are associated with antimicrobial and anticancer properties. The oxolane group may improve blood-brain barrier penetration, making the compound a candidate for neurological targets.
  • Synthetic Challenges : The cyclobutane ring’s strain necessitates careful optimization to prevent ring-opening during synthesis.
  • Data Limitations: No direct evidence for the compound’s synthesis or activity exists in the provided materials. Further studies should prioritize experimental validation of its physicochemical and biological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.